PRT-060318
Overview
Description
PRT-060318 is a novel selective inhibitor of the tyrosine kinase spleen tyrosine kinase. This compound has shown significant potential in preventing heparin-induced thrombocytopenia and thrombosis in transgenic mouse models . It is primarily used in scientific research to study its effects on platelet activation and thrombosis.
Mechanism of Action
Target of Action
The primary target of PRT-060318 is Spleen Tyrosine Kinase (Syk) . Syk is a B cell receptor (BCR)-associated tyrosine kinase, which plays a crucial role in the maintenance and expansion of immature B cells .
Mode of Action
This compound is a highly specific, ATP-competitive, small molecular inhibitor of Syk . It inhibits Syk kinase activity, thereby preventing the activation of platelets via GPVI/FcRγ, an ITAM receptor complex .
Biochemical Pathways
The inhibition of Syk by this compound affects the signaling pathways downstream of the BCR in B cells . It also impacts the pathways downstream of the GPVI receptor in platelets . The inhibition of these pathways leads to a reduction in platelet aggregation and thrombus formation .
Pharmacokinetics
The concentration of this compound in mouse plasma was measured as 7.1 μM, 2 hours post oral dose, which is consistent with the concentration that blocked FcγRIIA-mediated platelet activation in vitro .
Result of Action
The inhibition of Syk by this compound leads to significant molecular and cellular effects. It prevents HIT immune complex-induced aggregation of both human and transgenic HIT mouse platelets . In B cell acute lymphoblastic leukemia (B-ALL), it inhibits cell proliferation in a dose-dependent manner .
Action Environment
The efficacy of this compound can be influenced by the presence of other compounds. For instance, in the presence of heparin, this compound was able to prevent heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model . .
Biochemical Analysis
Biochemical Properties
PRT-060318 interacts with the enzyme Spleen Tyrosine Kinase (Syk), a key player in B cell receptor signaling in mature B cells . It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of Syk . This interaction inhibits the kinase activity of Syk, thereby modulating downstream signaling pathways .
Cellular Effects
In the context of ALL, this compound has been shown to inhibit the proliferation of pre-B ALL cells, which express pre-BCRs . In contrast, pro-B ALL cells, which do not have functional pre-BCRs, were found to be resistant to this compound . In the context of HIT, this compound was found to inhibit immune complex-induced aggregation of platelets .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of Syk, which plays a crucial role in B cell receptor signaling . By inhibiting Syk, this compound disrupts the signaling pathways downstream of the B cell receptor, thereby affecting the survival and proliferation of B cells .
Dosage Effects in Animal Models
In a transgenic mouse model of HIT, this compound was found to prevent heparin-induced thrombocytopenia and thrombosis . The mice treated with this compound had significantly higher platelet counts and reduced thrombosis compared to control mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: PRT-060318 is synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity, typically greater than 99% .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure consistency and purity. The compound is produced in solid form and can be dissolved in various solvents for use in research .
Chemical Reactions Analysis
Types of Reactions: PRT-060318 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound, altering its activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction can yield deoxygenated forms .
Scientific Research Applications
PRT-060318 has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition of tyrosine kinases and their role in various chemical processes.
Biology: Investigated for its effects on platelet activation and thrombosis, providing insights into immune responses and blood clotting mechanisms.
Industry: Utilized in the development of new drugs and therapeutic agents targeting tyrosine kinases.
Comparison with Similar Compounds
PRT-060318 is unique in its high selectivity for the tyrosine kinase spleen tyrosine kinase. Similar compounds include:
R406: Another spleen tyrosine kinase inhibitor with similar inhibitory effects but different pharmacokinetic properties.
Fostamatinib: A prodrug of R406, used in the treatment of chronic immune thrombocytopenia.
Entospletinib: A selective spleen tyrosine kinase inhibitor used in the treatment of certain types of leukemia
This compound stands out due to its high potency and selectivity, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24)/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNTWOVDIXCHHS-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.